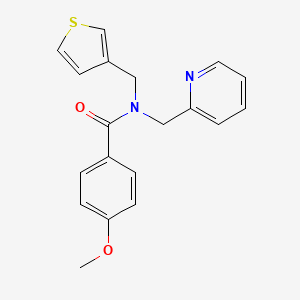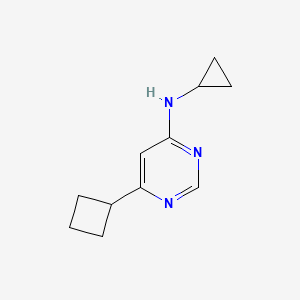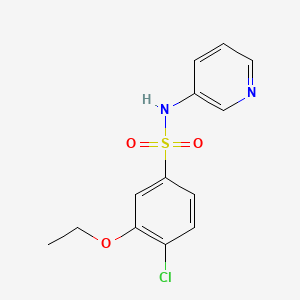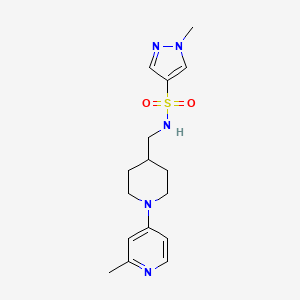
4-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPTB, and it has been the subject of extensive research over the past few years.
Mechanism of Action
The exact mechanism of action of MPTB is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes in the body. Specifically, MPTB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting the activity of HDACs, MPTB can alter the expression of genes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
MPTB has been shown to have a variety of biochemical and physiological effects. Studies have shown that MPTB can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, MPTB has been shown to reduce the production of inflammatory cytokines, which are molecules that play a crucial role in the development of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of MPTB is its potency and specificity. MPTB has been shown to be highly effective at inhibiting the activity of HDACs, making it a promising candidate for the treatment of cancer and inflammatory diseases. However, one of the limitations of MPTB is its toxicity. Studies have shown that MPTB can be toxic to normal cells at high concentrations, which may limit its use in clinical settings.
Future Directions
There are several future directions for research on MPTB. One area of research is to further explore its potential applications in cancer treatment. Specifically, researchers could investigate the efficacy of MPTB in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, researchers could investigate the potential use of MPTB in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, researchers could explore the development of new analogs of MPTB with improved potency and reduced toxicity.
Synthesis Methods
The synthesis of MPTB involves a multi-step process that includes the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate compound is then reacted with 2-pyridinemethanol and 3-thiophenemethanol to form MPTB. The final product is purified using column chromatography to obtain a high yield of pure MPTB.
Scientific Research Applications
MPTB has been the subject of extensive scientific research due to its potential applications in various fields. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that MPTB has potent anti-cancer properties and can inhibit the growth of cancer cells. Additionally, MPTB has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
4-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-23-18-7-5-16(6-8-18)19(22)21(12-15-9-11-24-14-15)13-17-4-2-3-10-20-17/h2-11,14H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPMIHAMTRNHIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2419348.png)


![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2419351.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2419353.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2419356.png)
![N-(2-morpholinoethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2419357.png)
![3-(4-methoxybenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2419360.png)

![Ethyl 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2419362.png)

![N-(3-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2419367.png)

![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2419369.png)